molecular formula C19H24N2O B2783935 1-[2-(Diphenylmethoxy)ethyl]piperazine CAS No. 60703-69-7

1-[2-(Diphenylmethoxy)ethyl]piperazine

Cat. No. B2783935
CAS RN: 60703-69-7
M. Wt: 296.414
InChI Key: MBFDHHKTIBKZNR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-[2-(Diphenylmethoxy)ethyl]piperazine” is not explicitly provided in the search results. The molecular weight of the compound is 296.41 .


Physical And Chemical Properties Analysis

The physical form of “1-[2-(Diphenylmethoxy)ethyl]piperazine” is oil . The compound has a molecular weight of 296.41 .

Scientific Research Applications

Dopamine Receptor Interaction

1-[2-(Diphenylmethoxy)ethyl]piperazine shows significant interaction with dopamine receptors. Substituted derivatives of this compound have been tested for their affinity to specific dopamine binding sites in the rat corpus striatum, revealing potent displacing activity of [3H]dopamine from its binding sites. This interaction suggests relevance in understanding dopaminergic activity (Van der Zee & Hespe, 1985).

Potential in SPECT Imaging

The compound has potential applications in SPECT (Single Photon Emission Computed Tomography) imaging of dopamine reuptake sites. A novel 123I-labelled derivative of GBR12783, synthesized from 1-[2-(Diphenylmethoxy)ethyl]piperazine, demonstrated efficient synthesis and potential as a SPECT imaging agent (He, Lee, Weinberger, & Costa, 1993).

Therapeutic Agent Development

This chemical has been explored in the development of long-acting dopamine transporter ligands, potentially useful as therapeutic agents for cocaine abuse. Hydroxylated derivatives of 1-[2-(diphenylmethoxy)ethyl]piperazine displayed significant enantioselectivity and affinity for dopamine transporters (Hsin et al., 2002).

Conformational Studies in Biologically Active Molecules

The structure and conformation of 1-[2-(Diphenylmethoxy)ethyl]piperazine derivatives have been studied to understand their interaction with biological receptors, particularly with regard to the conformation of the linking spacer in these molecules (Karolak‐Wojciechowska et al., 2003).

Development of Dopamine Uptake Inhibitors

Research has been conducted to develop potent and selective dopamine uptake inhibitors through modifications of the piperazine ring of 1-[2-(diphenylmethoxy)ethyl]piperazine. These modifications have led to new ligands with high affinity and selectivity for the dopamine transporter (Matecka et al., 1996).

Safety and Hazards

The safety information available indicates that “1-[2-(Diphenylmethoxy)ethyl]piperazine” has a GHS07 signal word warning. The hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

1-(2-benzhydryloxyethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-3-7-17(8-4-1)19(18-9-5-2-6-10-18)22-16-15-21-13-11-20-12-14-21/h1-10,19-20H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFDHHKTIBKZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Diphenylmethoxy)ethyl]piperazine

Synthesis routes and methods I

Procedure details

Following a procedure similar to that described in Preparation 5(c), but using 2-(diphenylmethoxy)ethyl chloride and anhydrous piperazine, the title compound was obtained in a yield of 75%.
[Compound]
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5(c)
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Yield
75%

Synthesis routes and methods II

Procedure details

In a reactor equipped with a water trap (Dean-Stark trap), a mixture of benzhydrol (5.0 g), 1-(2-hydroxyethyl)piperazine (3.5 g), camphor-10-sulfonic acid (14 g), and toluene (80 mL) was refluxed for 6 hours. Then, 1N-hydrochloric acid was added and the mixture was separated into two phases. The aqueous layer was made basic with 5 N aqueous sodium hydroxide, saturated with sodium chloride, and extracted with chloroform. The extract was washed with a small amount of saturated aqueous NaCl, dried over MgSO4, and concentrated under reduced pressure to provide 1.9 g of the title compound. Yield 24%. This compound was not further purified but directly submitted to the next reaction.
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5 g
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3.5 g
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14 g
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80 mL
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24%

Synthesis routes and methods III

Procedure details

To a solution of 4.12 g (11.2 mmol) of the piperazine derivative in methanol (20 ml) and water (10 ml) was added 13.2 g (235 mmol) of of potassium hydroxide, and the mixture was refluxed for 19 hours. Water was added to the reaction mixture and the whole mixture was extracted with n-butanol. The organic layer was washed with water and concentrated by evaporation under reduced pressure. The residue was subjected to Sephadex column chromatography, eluted with methanol, to give 3.15 g (10.6 mmol) of N-(2-benzhydroxyethyl)piperazine.
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4.12 g
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0 (± 1) mol
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20 mL
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10 mL
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